
4-(5-amino-1H-1,2,4-triazol-3-yl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a white crystalline solid with high solubility in water and is often used as a precursor in the synthesis of other bioactive molecules .
Preparation Methods
The synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid typically involves multi-step reactions. One common method starts with the reaction of 4-aminobenzoic acid with aminoguanidine hydrochloride under microwave irradiation. This reaction leads to the formation of the desired triazole ring through nucleophilic substitution and cyclization processes . Another method involves the use of succinic anhydride and various amines, followed by cyclization to form the triazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific application and target organism or cell type.
Comparison with Similar Compounds
4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific structure and functional groups. Similar compounds include:
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have similar triazole rings but differ in their side chains.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has a similar triazole ring but different substituents, leading to different chemical properties and applications.
1,2,4-triazole benzoic acid hybrids: These compounds combine the triazole ring with benzoic acid, similar to 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, but with variations in their substituents.
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
4-(3-amino-1H-1,2,4-triazol-5-yl)benzoic acid |
InChI |
InChI=1S/C9H8N4O2/c10-9-11-7(12-13-9)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15)(H3,10,11,12,13) |
InChI Key |
QVLAFORCDZCBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


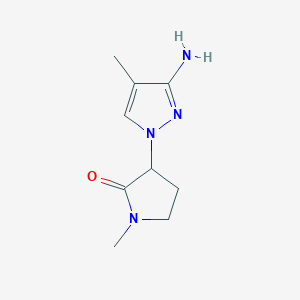
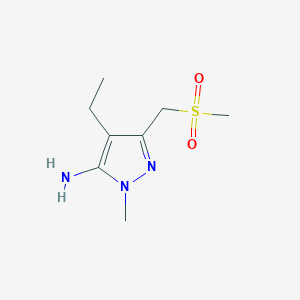

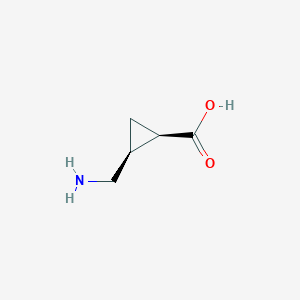
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13320883.png)
![4-[Amino(cyclopropyl)methyl]-2-bromophenol](/img/structure/B13320888.png)
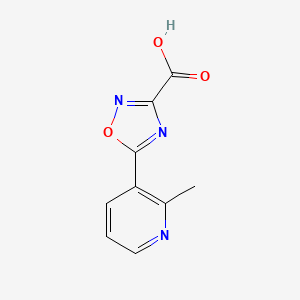
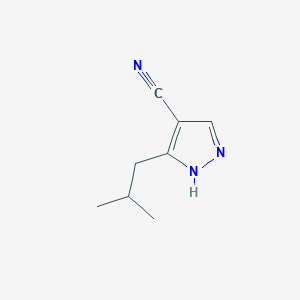

![3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one](/img/structure/B13320919.png)


![4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13320952.png)
![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13320966.png)
